![molecular formula C14H15N3O2S2 B1224898 2-({3-[(4-Methylbenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide CAS No. 343375-97-3](/img/structure/B1224898.png)

2-({3-[(4-Methylbenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide

説明

Synthesis Analysis

The synthesis of similar hydrazinecarbothioamide derivatives involves reacting specific aldehydes with thiosemicarbazide in suitable solvents such as ethanol, often in the presence of a catalyst like acetic acid. For instance, the synthesis of (E)-2-(3-Hydroxy-4-Methoxybenzylidene)Hydrazinecarbothioamide was accomplished by reacting thiosemicarbazide with 2-hydorxy-3-methoxybenzaldehyde in dry ethanol, demonstrating a typical method for preparing hydrazinecarbothioamide derivatives (P. Channar et al., 2019).

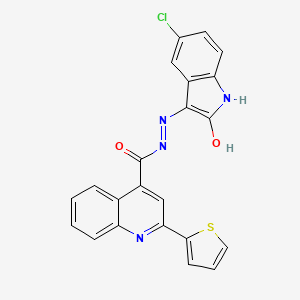

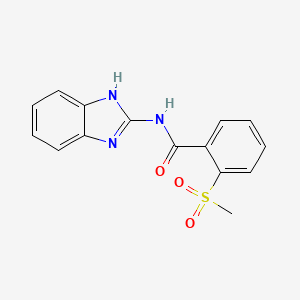

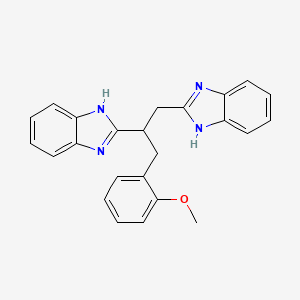

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic techniques like FT-IR, 1H NMR, and 13C NMR, alongside single-crystal X-ray diffraction. These methods provide detailed insights into the arrangement of atoms within the molecule and the nature of its chemical bonds, as demonstrated in the structure determination of various hydrazinecarbothioamide compounds (P. Channar et al., 2019).

Chemical Reactions and Properties

Hydrazinecarbothioamides participate in a variety of chemical reactions, leading to the formation of different heterocyclic rings. These reactions are influenced by the reactants and conditions, such as the presence of methylthio groups or specific catalysts. For example, the reaction of N-substituted hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile yielded various heterocyclic rings, showcasing the compound's reactivity and versatility in chemical synthesis (A. Aly et al., 2018).

Physical Properties Analysis

The physical properties of hydrazinecarbothioamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are often determined using techniques like single-crystal X-ray diffraction and melting point analysis, providing valuable information for the compound's storage, handling, and application in synthesis.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and binding affinity to various biological molecules, are central to the application of hydrazinecarbothioamide derivatives in biochemistry and pharmaceuticals. Studies on compounds like (E)-2-(3-Hydroxy-4-Methoxybenzylidene)Hydrazinecarbothioamide have shown interactions with DNA, suggesting potential applications in drug design and molecular biology (P. Channar et al., 2019).

科学的研究の応用

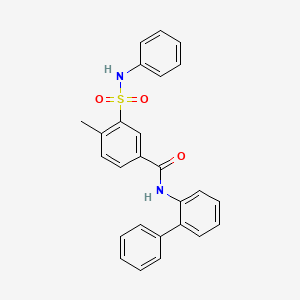

Corrosion Inhibition Applications

One notable application of compounds similar to "2-({3-[(4-Methylbenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide" is in the field of corrosion inhibition. Specifically, derivatives of thiosemicarbazone have been studied for their effectiveness in protecting metals from corrosion. For instance, a study by Prakashaiah et al. (2018) explored the corrosion inhibition action of three thiosemicarbazone derivatives on 2024-T3 aluminum alloy in a saline solution. These inhibitors were found to protect the alloy by forming an adsorbed protective layer on its surface, showcasing their potential in corrosion prevention applications (Prakashaiah et al., 2018).

Synthesis and Structural Analysis

Another research avenue involves the synthesis and structural analysis of compounds related to the target chemical. Aly et al. (2018) reported on the synthesis of various heterocyclic rings by reacting N-substituted hydrazinecarbothioamides with specific reagents. This study not only contributed to the understanding of the reactive intermediates in such reactions but also expanded the repertoire of synthesized heterocyclic compounds, which could have numerous applications in medicinal chemistry and material science (Aly et al., 2018).

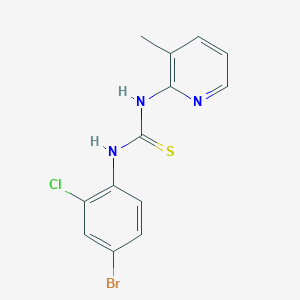

Antimicrobial and Antioxidant Properties

Further research into thiosemicarbazone derivatives has unveiled their potential antimicrobial and antioxidant properties. A study by Karaküçük-Iyidoğan et al. (2014) synthesized and characterized 18 novel thiosemicarbazones, evaluating them for their antibacterial and antioxidant activities. This research highlighted the potential of such compounds in developing new treatments or preservatives, given their effectiveness against certain pathogens and their antioxidant capabilities (Karaküçük-Iyidoğan et al., 2014).

Electrochemical Applications

Moreover, thiosemicarbazone derivatives have found applications in electrochemistry. Beitollahi et al. (2008) developed a novel modified carbon nanotube paste electrode incorporating a thiosemicarbazone derivative, which demonstrated significant electrocatalytic function in the oxidation of epinephrine and norepinephrine. This development underscores the utility of such compounds in creating more sensitive and selective electrochemical sensors (Beitollahi et al., 2008).

作用機序

Target of Action

Without specific studies, it’s hard to predict the exact target of this compound. Hydrazine derivatives are often studied for their potential antimicrobial, antiviral, and anticancer activities .

Mode of Action

The mode of action would depend on the specific target. For example, if this compound acts as an inhibitor, it might bind to a specific site on a target protein and prevent its normal function .

Biochemical Pathways

Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. It could potentially interfere with any pathway involving its target protein .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of the hydrazine group might influence how the compound is metabolized in the body .

Result of Action

The cellular and molecular effects would depend on the specific target and mode of action. If the compound inhibits a key protein, this could disrupt normal cellular processes .

Action Environment

The efficacy and stability of the compound could be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules .

特性

IUPAC Name |

[[3-[(4-methylphenyl)methoxy]thiophene-2-carbonyl]amino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S2/c1-9-2-4-10(5-3-9)8-19-11-6-7-21-12(11)13(18)16-17-14(15)20/h2-7H,8H2,1H3,(H,16,18)(H3,15,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNMOZVPZJGTNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101127371 | |

| Record name | 3-[(4-Methylphenyl)methoxy]-2-thiophenecarboxylic acid 2-(aminothioxomethyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101127371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

343375-97-3 | |

| Record name | 3-[(4-Methylphenyl)methoxy]-2-thiophenecarboxylic acid 2-(aminothioxomethyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343375-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(4-Methylphenyl)methoxy]-2-thiophenecarboxylic acid 2-(aminothioxomethyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101127371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Furanylmethylamino)benzoic acid [2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] ester](/img/structure/B1224815.png)

![N-(7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-furancarboxamide](/img/structure/B1224820.png)

![1-[1-(1-Ethyl-3-methyl-4-pyrazolyl)ethyl]-3-(3-nitrophenyl)thiourea](/img/structure/B1224827.png)

![4-[[[4-(2-Furanylmethyl)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]benzonitrile](/img/structure/B1224828.png)

![N-[4-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B1224833.png)

![2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B1224835.png)

![12-oxo-N-(4-phenyl-2-thiazolyl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B1224836.png)